3,3,3-Trifluoro-2,2-dihydroxypropanoic acid

Description

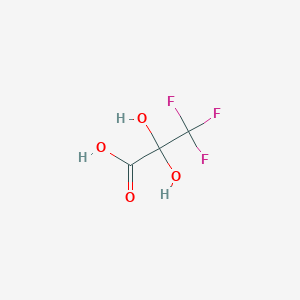

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid (C₃H₃F₃O₄, MW: 160.049 g/mol) is a fluorinated carboxylic acid featuring two hydroxyl groups and three fluorine atoms at the β- and α-positions, respectively. Its structure combines strong electron-withdrawing effects from fluorine atoms with the hydrogen-bonding capacity of hydroxyl groups, making it a unique candidate for applications in coordination chemistry, catalysis, and pharmaceutical synthesis .

Properties

IUPAC Name |

3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLJNSLMDANMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385372 | |

| Record name | 3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10321-14-9 | |

| Record name | 3,3,3-trifluoro-2,2-dihydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid typically involves the reaction of trifluoroacetic acid with suitable precursors under controlled conditions. One common method is the esterification of trifluoroacetic acid followed by hydrolysis to yield the desired product . Another approach involves the reaction of 2-methylpropanoic acid with hydrogen fluoride under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity with enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with related fluorinated propanoic acid derivatives:

Target Compound

- Reactivity: Likely participates in esterification, glycosylation, or chelation.

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

- Decarboxylation : Unlike the target compound, its methylated analog undergoes transition-metal-free decarboxylation to generate C(CF₃)Me₂ radicals, which are pivotal in synthesizing trifluoromethyl-substituted heteroarenes (e.g., drug intermediates like Elexacaftor) .

- Drug Synthesis: Used in Mitsunobu reactions for constructing CFTR correctors such as Elexacaftor .

3,3-Difluoro-2-hydroxy-3-phenylpropanoic Acid

- Aromatic Influence : The phenyl group enhances π-π stacking interactions, making it suitable for designing bioactive molecules with improved binding to aromatic protein residues .

3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

- Decarboxylative Alkylation : Widely used in radical-based trifluoromethylation of alkenes and heteroarenes under metal-free conditions .

- Pharmaceutical Relevance : Key intermediate in synthesizing C(CF₃)Me₂-containing drugs .

Methyl Ester Derivatives

- Hydrolytic Stability: The ester group in compounds like Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate reduces reactivity toward nucleophiles, favoring applications in fluorinated polymer synthesis .

Comparative Stability and Challenges

- Hydrolytic Sensitivity : The target compound’s dihydroxy groups may render it prone to oxidation or dehydration under acidic/basic conditions, limiting its utility in harsh reactions. In contrast, dimethyl or ester derivatives exhibit higher stability .

- Synthetic Accessibility : The dimethyl and methyl-hydroxy analogs are more synthetically tractable, with established routes for decarboxylative functionalization .

Biological Activity

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid (TFDPA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TFDPA, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : CHFO

- Molecular Weight : 174.06 g/mol

- CAS Number : 20445-31-2

TFDPA exhibits biological activity through several mechanisms:

- Inhibition of Enzymes : TFDPA and its derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), an enzyme critical for metabolic regulation. Studies show that certain amides derived from TFDPA can significantly inhibit PDHK with IC values as low as 16 nM . This inhibition leads to increased oxidative metabolism in cells, enhancing the conversion of lactate to pyruvate.

- Anesthetic Properties : Research indicates that TFDPA analogs demonstrate potent general anesthetic activity. Specifically, one derivative was shown to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects . This suggests potential applications in anesthesia with fewer side effects.

- Anticonvulsant Activity : TFDPA has also been studied for its anticonvulsant properties. In animal models, certain analogs exhibited significant efficacy against seizures without adversely affecting cardiovascular parameters .

Case Study 1: Inhibition of PDHK

A study focused on the optimization of secondary amides derived from TFDPA revealed that these compounds could enhance the oxidation of labeled lactate in human fibroblasts while diminishing lactate levels significantly post-administration . The study highlighted a compound with an EC of 57 nM, showcasing the potential for metabolic modulation in clinical settings.

Case Study 2: Anesthetic Efficacy

In another investigation, a specific analog of TFDPA demonstrated a potent ability to reduce MAC values for isoflurane and showed favorable safety profiles in terms of hemodynamic stability . This finding opens avenues for further development in anesthetic applications where cardiovascular stability is crucial.

Summary Table of Biological Activities

| Activity Type | Compound/Analog | IC / EC | Notes |

|---|---|---|---|

| PDHK Inhibition | (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid | 16 nM | Enhances lactate oxidation |

| Anesthetic Activity | 3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamide | N/A | Reduces MAC without hemodynamic effects |

| Anticonvulsant Activity | Analog of TFDPA | N/A | Effective against seizures |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.